molecular formula C24H27ClN4OS B2820551 N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184966-67-3

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2820551
CAS RN: 1184966-67-3
M. Wt: 455.02
InChI Key: QVXPSHRACKEASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

A study by Riaz et al. (2020) detailed the synthesis of new N-aryl derivatives of triazole analogues and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate to good activities, indicating potential applications in treating conditions like Alzheimer's disease. Molecular docking studies were performed to understand the binding interactions, providing insights into their inhibitory mechanisms (Riaz et al., 2020).

Neuroprotective Activity Against H2O2 and Aβ-Induced Neurotoxicity

Kucukkilinc et al. (2017) synthesized a series of triazine derivatives and assessed their neuroprotective activity against oxidative stress and β-amyloid-induced toxicity in neuronal cells. One compound in particular showed potent neuroprotective activity, highlighting the potential of such molecules in developing treatments for neurodegenerative diseases (Kucukkilinc et al., 2017).

Antiviral Evaluation of Spirothiazolidinone Derivatives

A study by Apaydın et al. (2020) reported on the synthesis and antiviral evaluation of spirothiazolidinone derivatives. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting their utility in developing new antiviral drugs (Apaydın et al., 2020).

Antimicrobial Activity of Triazole Derivatives

Research by Turan-Zitouni et al. (2005) involved the synthesis of new thiazole derivatives of triazoles and their evaluation for antifungal and antibacterial activity. These studies demonstrate the potential of triazole and thiazole compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2005).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPSHRACKEASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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